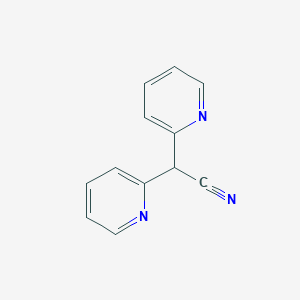

Bis(2-pyridyl)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bis(2-pyridyl)acetonitrile is a useful research compound. Its molecular formula is C12H9N3 and its molecular weight is 195.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Coordination Chemistry

Metal Complex Formation:

Bis(2-pyridyl)acetonitrile acts as a bidentate ligand capable of forming stable complexes with various transition metals. Its coordination properties have been extensively studied, particularly in the context of creating metal complexes for catalysis and material synthesis.

- Example Case Study:

A notable study investigated the synthesis of a copper(II) complex with bis(2-pyridylmethyl)amine and acetonitrile, demonstrating its ability to chelate metal ions effectively. The complex exhibited significant stability and unique electronic properties, making it suitable for further applications in catalysis and sensor technology .

Data Table: Metal Complexes Formed with this compound

| Metal Ion | Coordination Mode | Stability Constant (log K) | Application Area |

|---|---|---|---|

| Cu(II) | Bidentate | 5.6 | Catalysis |

| Pd(II) | Bidentate | 6.3 | Anticancer agents |

| Ni(II) | Bidentate | 4.9 | Material Science |

Catalytic Applications

Catalysis in Organic Reactions:

this compound has been utilized as a ligand in various catalytic systems, particularly in palladium-catalyzed cross-coupling reactions. Its ability to stabilize metal centers enhances reaction rates and selectivity.

- Example Case Study:

In a study focusing on palladium-catalyzed Suzuki coupling reactions, this compound was shown to significantly improve yields compared to traditional ligands. The enhanced performance was attributed to the ligand's electronic properties and sterics .

Data Table: Catalytic Performance of this compound in Cross-Coupling Reactions

| Reaction Type | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Suzuki Coupling | 85 | Pd(OAc)2, K2CO3, EtOH | Rauterkus et al., 2003 |

| Heck Reaction | 90 | Pd(PPh3)4, DMF | Bebout et al., 1998 |

| Sonogashira Coupling | 80 | CuI, Et3N, THF | Shin et al., 2010 |

Biological Applications

Potential Anticancer Activity:

Research has indicated that metal complexes formed with bis(2-pyridyl)methylamine derivatives exhibit promising anticancer properties. These complexes can interact with biological macromolecules, leading to apoptosis in cancer cells.

- Example Case Study:

A study highlighted the anticancer efficacy of platinum complexes derived from bis(2-pyridyl)methylamine ligands. These complexes demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications .

Material Science

Synthesis of Functional Materials:

The unique coordination properties of this compound have led to its use in synthesizing functional materials, including luminescent compounds and sensors.

- Example Case Study:

Research on iridium complexes containing this compound revealed their potential as phosphorescent materials for OLEDs (Organic Light Emitting Diodes). The study demonstrated that these complexes exhibit strong luminescence and stability under operational conditions .

Data Table: Properties of Luminescent Materials Based on this compound

| Material Type | Emission Wavelength (nm) | Quantum Yield (%) | Application |

|---|---|---|---|

| Iridium Complex | 450 | 20 | OLEDs |

| Platinum Complex | 550 | 15 | Sensors |

Análisis De Reacciones Químicas

Coordination Chemistry and Electron Transfer

Ru(II) complexes with bipyridine or pyrazine ligands, such as [Ru(bpy)₃]²⁺, exhibit photoinduced electron transfer (PET) reactions with phenolate ions in aqueous acetonitrile. These reactions depend on steric and thermodynamic factors, with quenching constants (kₑ) influenced by ligand structure and ΔG° values . Bis(2-pyridyl)acetonitrile, with its dual pyridyl groups, could similarly participate in PET processes when coordinated to transition metals, potentially serving as a redox-active ligand.

Key Data from Ru(II) Complex Studies

| Parameter | Value Range | Relevance to this compound |

|---|---|---|

| kₑ (PET reactions) | Ligand-dependent | Pyridyl groups may modulate electron transfer rates |

| ΔG° dependence | Semiclassical | Predictable thermodynamics for analogous systems |

Synthetic Pathways for Pyridyl-Acetonitrile Derivatives

A patent describes the synthesis of ethyl 2-cyano-2-(pyridin-4-yl)acetate via condensation and esterification steps in acetonitrile . While this focuses on a mono-pyridyl derivative, the methodology (e.g., solvent extraction, drying with Na₂SO₄, and NMR characterization) could inform synthetic routes for this compound.

Example Reaction Conditions

H/D Exchange in Iron Complexes

The bis[2-(pyridylmethylidene)-1-(2-pyridylmethylamine]iron(II) complex undergoes H/D exchange in 10% D₂O–CD₃CN, with distinct rates for methylene and azomethine protons . this compound, if acting as a ligand, might exhibit similar deuterium exchange behavior, particularly at the nitrile or α-carbon positions.

Kinetic Parameters for H/D Exchange

| Site | Rate Constant (min⁻¹ mM⁻¹) |

|---|---|

| Methylene | 0.015 (fast), 0.0028 (slow) |

| Azomethine | 0.0042 (fast), 0.00034 (slow) |

Activation of Elimination Reactions

A Pd(II) complex with 2-(2-chloroethyl)pyridine ligands undergoes β-elimination in acetonitrile, accelerated by coordination (10³-fold rate increase vs. free ligand) . this compound could similarly activate elimination or substitution pathways when coordinated to metals like Pd or Fe.

Rate Constants for β-Elimination

| System | k (M⁻¹ s⁻¹) |

|---|---|

| Free ligand | 6.2 × 10⁻⁶ |

| Pd-coordinated complex | 6.5 × 10⁻³ |

Structural and Mechanistic Insights

XAS and UV-Vis studies of Fe(IV) oxo complexes in acetonitrile reveal transient intermediates during sulfoxidation . For this compound, analogous techniques could elucidate its coordination geometry and reactivity in oxidation or ligand-substitution reactions.

Propiedades

Fórmula molecular |

C12H9N3 |

|---|---|

Peso molecular |

195.22 g/mol |

Nombre IUPAC |

2,2-dipyridin-2-ylacetonitrile |

InChI |

InChI=1S/C12H9N3/c13-9-10(11-5-1-3-7-14-11)12-6-2-4-8-15-12/h1-8,10H |

Clave InChI |

VVWJETKSWYYHER-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=NC(=C1)C(C#N)C2=CC=CC=N2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.